Allene

描述

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.

属性

IUPAC Name |

propa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

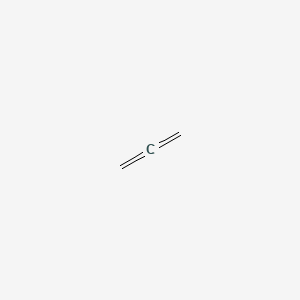

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-93-9 | |

| Record name | Polyallene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029178, DTXSID801027035 | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-34.5 °C @ 760 MM HG | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.787 | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5430.0 [mmHg] | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GAS, COLORLESS | |

CAS No. |

463-49-0, 12075-35-3, 60731-10-4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propadienylidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060731104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AV0LZ8QKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136 °C | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Allenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allenes, once regarded as mere chemical curiosities, have emerged as a pivotal class of compounds in modern organic chemistry. Their unique structural motif, characterized by two cumulative double bonds, imparts distinct reactivity and axial chirality, making them valuable building blocks in the synthesis of complex natural products and pharmaceutical agents. This in-depth technical guide provides a comprehensive historical overview of the discovery and synthesis of allenes, from their theoretical prediction to the development of seminal synthetic methodologies. This document details the key experiments, presents available quantitative data in a structured format, and offers diagrams of crucial reaction pathways and experimental workflows to serve as a valuable resource for researchers in the field.

The Dawn of an Idea: Theoretical Prediction and Initial Discovery

The story of allenes begins not in a laboratory, but in the mind of Jacobus Henricus van 't Hoff. In the mid-1870s, van 't Hoff's groundbreaking work on stereochemistry led him to predict the three-dimensional structure of molecules with cumulative double bonds. He postulated that the two π-systems in such a structure would be orthogonal, resulting in a non-planar geometry and the possibility of axial chirality in appropriately substituted derivatives.

It would take over a decade for synthetic chemistry to catch up with this theoretical prediction. In 1887, B. S. Burton and H. von Pechmann, in an attempt to synthesize a different class of compounds, inadvertently became the first to synthesize an allene.[1] Their work, however, did not immediately lead to the correct structural assignment.

A year later, in 1888, the parent this compound, propadiene, was synthesized by Gustavson and Demjanov. This marked a significant milestone in confirming the existence of this novel class of hydrocarbons. The first naturally occurring this compound, pyrethrolone, was identified in 1924, further highlighting the relevance of allenes in the natural world. A pivotal moment in understanding the stereochemistry of allenes came in 1935 with the first synthesis of an axially chiral this compound by P. Maitland and W. H. Mills, experimentally validating van 't Hoff's earlier prediction.[2] It wasn't until 1954 that the compound synthesized by Burton and von Pechmann was correctly identified as penta-2,3-dienedioic acid.

Logical Progression of this compound Discovery

Caption: Timeline of the key milestones in the discovery of allenes.

Foundational Synthetic Methodologies

The early syntheses of allenes were often serendipitous or limited in scope. The development of general and reliable methods for their preparation was crucial for unlocking their synthetic potential. The mid-20th century saw the emergence of several foundational synthetic strategies that are still relevant today.

The Doering-LaFlamme this compound Synthesis and the Skattebøl Rearrangement

Around 1960, a significant breakthrough occurred with the development of the first general method for this compound synthesis. This two-step process, known as the Doering-LaFlamme this compound synthesis , involves the addition of a dihalocarbene to an alkene to form a dihalocyclopropane, followed by reduction with an alkali metal or an organolithium reagent.

A closely related reaction, the Skattebøl rearrangement , utilizes an organolithium reagent to effect the conversion of the gem-dihalocyclopropane to the corresponding this compound via a carbene intermediate.

Experimental Protocol: Doering-LaFlamme this compound Synthesis (General Procedure)

-

Carbene Addition: To a solution of the starting alkene in a suitable solvent (e.g., chloroform (B151607) or pentane), a source of dihalocarbene is added. This can be generated in situ from a haloform (e.g., bromoform (B151600) or chloroform) and a strong base (e.g., potassium tert-butoxide). The reaction is typically carried out at low temperatures.

-

Work-up and Isolation of Dihalocyclopropane: The reaction mixture is quenched, and the dihalocyclopropane intermediate is isolated and purified using standard techniques such as extraction and distillation or chromatography.

-

Reduction to this compound: The purified dihalocyclopropane is dissolved in an inert solvent (e.g., ether or hexane) and treated with a reducing agent, such as metallic sodium or an organolithium reagent (e.g., methyllithium (B1224462) or butyllithium), at low temperatures.

-

Final Work-up and Purification: The reaction is quenched, and the this compound product is isolated and purified by distillation or chromatography.

Signaling Pathway: Doering-LaFlamme/Skattebøl Rearrangement

Caption: The reaction pathway of the Doering-LaFlamme and Skattebøl reactions.

The Crabbé-Ma this compound Synthesis

Another significant advancement in this compound synthesis was the development of the Crabbé-Ma reaction . This method involves the reaction of a terminal alkyne with an aldehyde and a secondary amine in the presence of a copper(I) salt. This reaction provides a convenient route to a variety of substituted allenes.

Experimental Protocol: Crabbé-Ma this compound Synthesis (General Procedure)

-

Reaction Setup: A mixture of the terminal alkyne, the aldehyde (often formaldehyde), and a secondary amine (e.g., diisopropylamine) is prepared in a suitable solvent such as dioxane.

-

Catalyst Addition: A catalytic amount of a copper(I) salt, typically copper(I) bromide, is added to the reaction mixture.

-

Reaction Conditions: The reaction is heated to reflux for a period of time, which can range from a few hours to overnight, depending on the substrates.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The this compound is then purified by distillation or column chromatography.

Experimental Workflow: Crabbé-Ma this compound Synthesis

Caption: A typical experimental workflow for the Crabbé-Ma this compound synthesis.

Quantitative Data from Early this compound Syntheses

Quantitative data from the seminal publications on this compound synthesis are scarce and often limited by the analytical techniques available at the time. Spectroscopic methods like NMR and mass spectrometry were not yet developed, and characterization relied heavily on elemental analysis and melting points.

| Synthesis | This compound Derivative | Reported Yield | Physical Properties | Reference |

| Burton & von Pechmann (1887) | Penta-2,3-dienedioic acid | Not explicitly stated | Crystalline solid | Ber. Dtsch. Chem. Ges. 1887, 20, 145-149 |

| Gustavson & Demjanov (1888) | Propadiene | Not explicitly stated | Gaseous product | J. Russ. Phys. Chem. Soc. 1888, 20, 629 |

| Doering & LaFlamme (1958) | Various substituted allenes | Generally good | - | Tetrahedron 1958, 2, 75-79 |

| Skattebøl (1966) | Various substituted allenes | Generally good | - | J. Org. Chem. 1966, 31, 2789-2794 |

| Crabbé et al. (1979) | Various substituted allenes | Good to excellent | - | J. Chem. Soc., Chem. Commun. 1979, 859-860 |

| Maitland & Mills (1935) | Axially chiral this compound | Not explicitly stated | Crystalline solid with optical rotation | J. Chem. Soc. 1936, 987-998 |

Note: The yields and physical properties are based on the limited information available in secondary sources and abstracts, as the full text of the original publications with detailed experimental data was not accessible.

Conclusion and Future Outlook

The journey from the theoretical prediction of allenes to their routine synthesis in modern laboratories is a testament to the progress of organic chemistry. The foundational discoveries and synthetic methods laid out in this guide have paved the way for the explosion of research into the chemistry and application of allenes. For researchers, scientists, and drug development professionals, a thorough understanding of this history is not merely an academic exercise but a gateway to innovation. The unique reactivity and stereochemical properties of allenes continue to be exploited in the development of novel synthetic strategies and the construction of complex molecules with significant biological activity. As our understanding of catalysis and reaction mechanisms deepens, the development of even more efficient, selective, and sustainable methods for this compound synthesis can be anticipated, further solidifying their role as indispensable tools in the chemical sciences.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of Allenes

Abstract

Allenes, compounds containing the unique C=C=C cumulative double bond system, present distinct structural features that are reflected in their spectroscopic properties. Their axial chirality and reactivity make them valuable motifs in organic synthesis, materials science, and medicinal chemistry. A thorough understanding of their spectroscopic signatures is paramount for structure elucidation, purity assessment, and stereochemical assignment. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize allenes, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical methods. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows to guide researchers in their analytical endeavors.

Introduction to Allenic Structures

The allene functional group consists of three carbons connected by two cumulative double bonds. The central carbon is sp-hybridized, while the two terminal carbons are sp²-hybridized. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. When the substituents on each carbon are different (R¹ ≠ R² and R³ ≠ R⁴), the molecule lacks a plane of symmetry and exhibits axial chirality, existing as a pair of non-superimposable mirror images (enantiomers).[1] This unique geometry is the source of their characteristic spectroscopic behavior.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups.[2] For allenes, the most diagnostic feature is the asymmetric stretching vibration of the C=C=C moiety.

Key Spectral Features: The most prominent and identifying absorption for allenes is the asymmetric C=C=C stretching band, which appears in a relatively uncongested region of the spectrum.[1] This band is typically of medium to strong intensity. Other vibrations, such as symmetric stretching and bending modes, are also present but can be weaker or fall in the more complex "fingerprint region" below 1500 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for Allenes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Asymmetric C=C=C Stretch | 1900 - 1980 | Medium-Strong | This is the most characteristic absorption for the this compound functional group.[1][3] |

| Symmetric C=C=C Stretch | 1060 - 1080 | Weak-Medium | Often difficult to distinguish in the fingerprint region. |

| CH₂ Bending (for terminal allenes) | ~840 - 880 | Strong | A strong, often broad, out-of-plane wagging band is characteristic of a =CH₂ group in an this compound.[3] |

| C-H Stretch (for protons on the this compound) | ~3000 - 3100 | Medium | Typical for sp² C-H bonds. |

Data compiled from references[1][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and proton environments in a molecule. Allenes exhibit highly characteristic chemical shifts in both ¹³C and ¹H NMR spectra.

¹³C NMR Spectroscopy

The three carbons of the this compound unit have distinct chemical environments that are readily identifiable. The central sp-hybridized carbon is significantly deshielded, appearing at a very low field, a region often associated with carbonyl carbons.[4][5] In contrast, the terminal sp² carbons are more shielded.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Allenes

| Carbon Atom | Hybridization | Typical Chemical Shift (δ, ppm) | Notes |

| Central Carbon (C²) | sp | 200 - 215 | Highly deshielded and a key diagnostic peak for the this compound moiety.[4][5][6][7] |

| Terminal Carbons (C¹, C³) | sp² | 75 - 120 | Appear in the typical alkene region but are generally more shielded than isolated sp² carbons.[4][5][7] |

Data compiled from references[4][5][6][7].

¹H NMR Spectroscopy

Protons attached directly to the terminal sp² carbons of an this compound (allenic protons) resonate in the alkene region of the spectrum. The coupling between protons across the this compound system (long-range coupling) can also be observed.

Table 3: Characteristic ¹H NMR Chemical Shifts and Coupling Constants for Allenes

| Proton Type | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| Allenic Protons (=CH) | 4.5 - 5.5 | Chemical shift is influenced by substitution.[8] | |

| Long-range Coupling | ⁴J ≈ 6-7 Hz | Coupling between protons on opposite ends of the this compound system (H-C=C=C-H). This is a useful diagnostic tool for terminal allenes. | |

| Geminal Coupling | ²J ≈ 0-2 Hz | Coupling between two protons on the same terminal carbon (in a =CH₂ group). |

Data compiled from reference[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electron impact (EI) ionization, allenes undergo characteristic fragmentation pathways.

Key Fragmentation Pathways: The fragmentation of allenes is often initiated by the ionization of one of the π-bonds.[10] Common fragmentation patterns include cleavage of bonds beta to the this compound system, which leads to the formation of resonance-stabilized cations. For substituted allenes, allylic cleavage is a prominent pathway.[10]

Table 4: Common Fragmentation Patterns in Mass Spectrometry of Allenes

| Fragmentation Pathway | Description | Resulting Ions |

| β-Cleavage | Cleavage of the bond beta to the this compound moiety on either side of the functional group.[11] | Formation of stable, resonance-stabilized ions. |

| Allylic Cleavage | Cleavage of a bond at the allylic position relative to one of the double bonds.[10] | Generates a resonance-stabilized allylic cation. |

| McLafferty Rearrangement | Can occur in allenes with a γ-hydrogen relative to the double bond.[10] | Results in the loss of a neutral alkene molecule. |

| Propargyl Cation Formation | The C₃H₃⁺ radical is a common fragment in the mass spectra of simpler allenes.[12] | m/z = 39 |

Data compiled from references[10][11][12].

Chiroptical Spectroscopy for Chiral Allenes

For allenes exhibiting axial chirality, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration and studying their stereochemical properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13][14] Chiral allenes often exhibit strong Cotton effects in their CD spectra, which can be correlated with their absolute configuration through empirical rules or, more reliably, through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).[1] The sign and magnitude of the CD signal are highly sensitive to the molecule's three-dimensional structure.[15][16][17]

Table 5: Applications of Chiroptical Spectroscopy for Allenes

| Technique | Application | Key Information Provided |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration of chiral allenes.[1] Study of electronic transitions and conformational properties. | The sign of the Cotton effect can be correlated to the (R) or (S) configuration.[1][16] Provides a "fingerprint" for a specific enantiomer. |

| Vibrational Circular Dichroism (VCD) | Stereochemical analysis of chiral allenes, particularly for assigning the configuration based on vibrational modes in the IR region.[15][18] | Provides stereochemical information complementary to ECD, often focusing on specific functional group vibrations.[15] |

| Optical Rotatory Dispersion (ORD) | Measurement of the change in optical rotation as a function of wavelength. | The sign of the specific rotation at a given wavelength (e.g., the sodium D-line) indicates the enantiomeric form.[16][17] |

Data compiled from references[1][15][16][17][18].

Logical and Experimental Workflows

The effective characterization of an this compound requires a systematic approach, integrating data from multiple spectroscopic techniques. The following diagrams illustrate logical workflows for this process.

Caption: General workflow for the spectroscopic characterization of an this compound.

Caption: Logical flowchart for interpreting multi-technique spectroscopic data.

Appendix: Experimental Protocols

Protocol for NMR Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation.[19]

-

Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[20][21] The solvent should be dry, especially for moisture-sensitive samples.[19][22]

-

Sample Concentration :

-

For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.[19]

-

For ¹³C NMR, a higher concentration (10-50 mg) is typically required to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Filtration : To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20][21][23] This removes any particulate matter.[19][20]

-

Sample Volume : The height of the solution in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL for a standard 5 mm tube) to ensure it is within the sensitive volume of the spectrometer's receiver coils.[19][22][23]

-

Degassing (Optional) : For samples sensitive to oxygen or for quantitative experiments, degas the sample using the freeze-pump-thaw technique (at least three cycles) or by bubbling an inert gas like argon or nitrogen through the solution before capping.[20]

-

Labeling : Clearly label the NMR tube with the sample identification.

Protocol for GC-MS Analysis of Volatile Allenes

This protocol is suitable for volatile and thermally stable allenes.

-

Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 10-100 ppm) in a high-purity volatile solvent (e.g., hexane, dichloromethane).

-

Instrumentation Setup :

-

GC Column : Select a capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-5ms) for separating the analyte from impurities.

-

Injection : Use a split/splitless injector. For trace analysis, a splitless injection is preferred. Injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation (e.g., 250 °C).

-

Oven Program : Develop a temperature program that provides good separation of the components. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas : Use high-purity helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

MS Setup :

-

Ionization Mode : Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Range : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-500).

-

Source and Transfer Line Temperature : Set the ion source temperature to ~230 °C and the MS transfer line temperature to ~280 °C.

-

-

Analysis :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the data. The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components, and a mass spectrum can be obtained for each peak.

-

Analyze the mass spectrum of the this compound peak, identifying the molecular ion and key fragment ions. Compare the spectrum to library databases if available.

-

Protocol for Circular Dichroism (CD) Spectroscopy

This protocol provides general guidelines for obtaining a CD spectrum of a chiral this compound.

-

Sample Purity and Concentration : The sample must be enantiomerically pure (or have a known enantiomeric excess) and free of absorbing impurities.[24]

-

Concentration should be adjusted so that the absorbance in the wavelength range of interest is between 0.5 and 1.5. This often requires optimization.

-

-

Solvent/Buffer Selection : Use a solvent that is transparent in the desired UV-Vis region.[24] Avoid buffers or salts with high absorbance at low wavelengths (e.g., chloride ions absorb below 200 nm).[25]

-

Cuvette Selection : Use high-quality quartz cuvettes.[24] The path length is chosen based on the sample concentration and signal intensity; 1.0 cm is common for dilute solutions, while shorter path lengths (e.g., 0.1 cm) are used for more concentrated samples.[13][24]

-

Instrument Preparation :

-

Turn on the light source (typically a Xenon arc lamp) and allow it to stabilize for at least 30 minutes.[24]

-

Purge the instrument with a continuous flow of dry nitrogen gas to prevent ozone formation from UV light interacting with oxygen, which can damage optics and interfere with measurements below 200 nm.[25]

-

-

Data Acquisition :

-

First, record a baseline spectrum using a cuvette containing only the solvent. This baseline will be subtracted from the sample spectrum.[24]

-

Place the sample cuvette in the holder and record the CD spectrum over the desired wavelength range.

-

Set appropriate acquisition parameters, such as scan speed, bandwidth, and the number of accumulations to average for improving the signal-to-noise ratio.

-

-

Data Processing :

-

Subtract the baseline spectrum from the sample spectrum.

-

The data is typically reported in units of ellipticity (θ) in millidegrees (mdeg). For comparison, it is often converted to molar ellipticity ([θ]) or molar circular dichroism (Δε).

-

References

- 1. Chiroptical Properties and the Racemization of Pyrene and Tetrathiafulvalene-Substituted this compound: Substitution and Solvent Effects on Racemization in Tetrathiafulvalenylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. FREE RADICALS BY MASS SPECTROMETRY: XIII. THE MERCURY PHOTOSENSITIZED DECOMPOSITION OF this compound AND BUTADIENE: THE C3H3 RADICAL | Semantic Scholar [semanticscholar.org]

- 13. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. publish.uwo.ca [publish.uwo.ca]

- 22. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 23. sites.bu.edu [sites.bu.edu]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. bitesizebio.com [bitesizebio.com]

Chirality in Allenes: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the principles of chirality in allenes, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental concepts of axial chirality, the assignment of stereochemical descriptors using the Cahn-Ingold-Prelog (CIP) rules, detailed experimental protocols for the synthesis of chiral allenes, and methods for their characterization.

The Core Concept: Axial Chirality in Allenes

Allenes are a unique class of organic compounds characterized by two cumulative carbon-carbon double bonds (C=C=C). The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp²-hybridized.[1] This hybridization leads to a non-planar molecular geometry where the substituents on the two terminal carbons lie in planes that are perpendicular to each other.[1] This orthogonal arrangement of substituents is the basis for a type of stereoisomerism known as axial chirality.

For an this compound to exhibit chirality, it must lack a plane of symmetry and a center of inversion. This condition is met when both terminal carbon atoms are substituted with two different groups (A ≠ B and C ≠ D).[2] If either terminal carbon bears two identical substituents, the molecule will possess a plane of symmetry and be achiral.[2] It is important to note that allenes do not have a traditional chiral center (a carbon atom with four different substituents). Instead, their chirality arises from the non-superimposable mirror image relationship of the molecule as a whole, originating from the chiral axis along the C=C=C bonds.[2]

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules for Allenes

The absolute configuration of a chiral this compound is designated as (R) or (S) using a modified version of the Cahn-Ingold-Prelog (CIP) priority rules. The process involves the following steps:

-

View the molecule along the C=C=C axis.

-

Assign priorities (1-4) to the four substituents on the terminal carbons. The two substituents on the "front" carbon are assigned priorities 1 and 2, with 1 being the higher priority group according to standard CIP rules (higher atomic number takes precedence). The two substituents on the "back" carbon are assigned priorities 3 and 4, with 3 being the higher priority group on that carbon.

-

Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is assigned (R). If the path is counter-clockwise, the configuration is assigned (S).

Synthesis of Chiral Allenes: Experimental Protocols

The enantioselective synthesis of chiral allenes is a significant area of research in organic chemistry, with numerous methods being developed. These can be broadly categorized into metal-catalyzed and organocatalytic approaches.

Zinc-Iodide-Promoted One-Pot Synthesis of Axially Chiral Allenes

This method provides a straightforward approach for the synthesis of disubstituted chiral allenes from 1-alkynes and aromatic aldehydes.

General Experimental Protocol:

A flame-dried 25 mL reaction flask is charged with a chiral diamine ligand (e.g., (4aR,8aR)-1-benzyldecahydroquinoxaline, 1.0 mmol) in toluene (B28343) (3 mL). To this solution, zinc iodide (ZnI₂, 0.5 mmol) and the desired 1-alkyne (1.1 mmol) are added. The mixture is stirred in a preheated oil bath at 110 °C for 10 minutes. After this time, the reaction flask is removed from the oil bath and allowed to cool to room temperature under a nitrogen atmosphere. The aromatic aldehyde (1.0 mmol) is then added to the reaction mixture at 25 °C. The reaction is gradually heated to 120 °C over approximately 45 minutes and stirred for 12 hours. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

| Entry | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 1-Decyne | 70 | 90 |

| 2 | 4-Chlorobenzaldehyde | 1-Decyne | 85 | 94 |

| 3 | 4-Methoxybenzaldehyde | 1-Decyne | 57 | 83 |

| 4 | 2-Naphthaldehyde | 1-Decyne | 65 | 92 |

Data adapted from a representative zinc-iodide-promoted synthesis.

Palladium-Catalyzed Synthesis of Chiral Allenes

Palladium catalysis is a powerful tool for the synthesis of chiral allenes, often involving the reaction of propargylic electrophiles with various nucleophiles.

Representative Methodology: Hydroamination of Conjugated Enynes

In a typical procedure, a catalyst is generated in situ from a palladium precursor (e.g., [(η³-C₃H₅)PdCl]₂) and a chiral phosphine (B1218219) ligand in a suitable solvent such as dichloromethane. The conjugated enyne and the amine are then added, and the reaction is stirred at ambient temperature. The progress of the reaction is monitored by techniques like TLC or GC-MS. After completion, the reaction mixture is concentrated, and the chiral this compound product is isolated and purified by column chromatography. The specific choice of the chiral ligand is crucial for achieving high enantioselectivity.

Chiral Phosphoric Acid Catalyzed Synthesis of Allenes

Chiral phosphoric acids have emerged as highly effective organocatalysts for a variety of enantioselective transformations, including the synthesis of chiral allenes.

Representative Methodology: Asymmetric 1,6-Conjugate Addition

This method often involves the in situ generation of a reactive intermediate, such as an alkynyl indole (B1671886) imine methide from an α-(3-indolyl)propargylic alcohol. In a representative protocol, the α-(3-indolyl)propargylic alcohol and a nucleophile (e.g., a 2-substituted indole) are dissolved in a non-polar solvent like toluene. A catalytic amount of a chiral phosphoric acid (CPA) is then added, and the reaction is stirred at a specified temperature until completion. The CPA catalyst facilitates the enantioselective addition of the nucleophile to the reactive intermediate, leading to the formation of the chiral this compound. The product is then isolated and purified using standard techniques.[3][4]

Characterization of Chiral Allenes

The characterization of newly synthesized chiral allenes is crucial to confirm their structure and determine their enantiopurity. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the this compound and confirm the presence of the characteristic C=C=C moiety. The sp-hybridized central carbon of the this compound typically shows a unique chemical shift in the ¹³C NMR spectrum around 200-220 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized this compound, confirming its elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral this compound. The sample is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the two enantiomers.

-

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral this compound. The specific rotation ([α]D) is a characteristic physical property of a chiral compound and can be used to confirm its identity and optical purity, provided that the specific rotation of the enantiomerically pure compound is known.[5]

References

- 1. R and S Configuration of Allenes - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Structure of Allene

This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the molecular structure of this compound (propadiene). This compound's unique cumulated double bonds result in a fascinating and complex structure that has been a subject of significant academic interest.[1][2] This document summarizes key quantitative data, details the computational methodologies employed in its study, and provides visualizations of its bonding and the workflows used to investigate it.

Molecular Geometry and Symmetry

This compound (H₂C=C=CH₂) possesses a highly symmetric and unique geometry. The central carbon atom is sp-hybridized, forming two sigma bonds and two pi bonds, which results in a linear C=C=C axis with a 180° bond angle.[3] The two terminal carbon atoms are sp²-hybridized. A key feature of this compound's structure is that the planes containing the two terminal CH₂ groups are twisted 90° from each other.[3][4] This orthogonal arrangement of the terminal substituents gives the molecule D₂d point group symmetry, and as a result, unsubstituted this compound is a non-polar molecule.[3]

High-level quantum chemical calculations have been employed to determine the equilibrium structure of this compound with high precision. These theoretical results are in excellent agreement with experimental data derived from gas-phase electron diffraction and spectroscopic techniques.[5][6]

Table 1: Theoretical and Experimental Geometrical Parameters of this compound

| Parameter | Theoretical Value | Computational Method | Experimental Value | Reference |

|---|---|---|---|---|

| C=C Bond Length (r(C=C)) | 1.307 Å | CCSD(T)/cc-pVQZ | 1.308 Å | [5][6][7] |

| C-H Bond Length (r(C-H)) | 1.081 Å | CCSD(T)/cc-pVQZ | 1.087 Å | [5][6][7] |

| H-C-H Bond Angle (α(HCH))| 118.35° | CCSD(T)/cc-pVQZ | 118.2° |[5][6][7] |

Electronic Structure and Bonding

The bonding in this compound is a direct consequence of its carbon hybridization. The central sp-hybridized carbon has two unhybridized p orbitals (pₓ and pᵧ) that are perpendicular to each other. Each of these p orbitals overlaps with a p orbital from one of the terminal sp²-hybridized carbons to form two distinct, orthogonal π-bonds.[4][8][9] This electronic structure is fundamental to understanding this compound's reactivity and chirality in substituted derivatives.[3] The molecular orbitals are not entirely localized, and advanced models show a helical nature to the frontier molecular orbitals.[10]

Rotational Barrier

The rotational potential surface of this compound has been investigated using ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) calculations.[11][12] These studies analyze the energy changes as the terminal CH₂ groups are rotated relative to each other. The barrier to internal rotation is a significant feature of its potential energy surface, and understanding it is crucial for predicting the dynamics of this compound and its derivatives. The calculations show that the molecular orbitals can be categorized based on their behavior upon rotation, which provides a qualitative framework for understanding the rotational barriers in related systems.[11][12]

Table 2: Calculated Rotational Barrier for this compound

| Parameter | Theoretical Value | Computational Method | Reference |

|---|

| Rotational Barrier | ~80-90 kcal/mol (Typical estimate) | SCF MO with Gaussian Group Orbitals |[11][12] |

Vibrational Frequencies

Theoretical calculations provide powerful tools for predicting and interpreting the vibrational spectra of molecules. For this compound, harmonic and fundamental frequencies have been computed and show good agreement with experimental gas-phase infrared data.[5][6] Anharmonic corrections are often necessary to achieve quantitative accuracy.

Table 3: Comparison of Computed and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Mode | Symmetry | Description | Computed (Harmonic) | Experimental | Reference |

|---|---|---|---|---|---|

| ν₅ | B₂ | Symm. CH₂ stretch | 3007 cm⁻¹ | 3007 cm⁻¹ | [7] |

| ν₆ | B₂ | C=C=C antisymm. stretch | 1957 cm⁻¹ | 1957 cm⁻¹ | [7] |

| ν₇ | B₂ | CH₂ scissoring | 1398 cm⁻¹ | 1398 cm⁻¹ | [7] |

| ν₈ | E | Asymm. CH₂ stretch | 3086 cm⁻¹ | 3086 cm⁻¹ | [7] |

| ν₉ | E | CH₂ wagging | 999 cm⁻¹ | 999 cm⁻¹ | [7] |

| ν₁₀ | E | CH₂ rocking | 841 cm⁻¹ | 841 cm⁻¹ | [7] |

| ν₁₁ | E | C-C-C bending | 355 cm⁻¹ | 355 cm⁻¹ |[7] |

Computational Methodologies (Protocols)

The accurate theoretical description of this compound's structure relies on sophisticated quantum chemical methods. The data presented in this guide are derived from high-level ab initio and Density Functional Theory (DFT) calculations.

-

Geometry Optimization: The equilibrium structure (rₑ) of this compound reported in Table 1 was determined using the Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method.[6] This method is considered a "gold standard" in computational chemistry for its high accuracy. The basis sets employed were Dunning's correlation-consistent sets, specifically cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta) and cc-pCVQZ (which includes core-valence correlation).[5][6]

-

Vibrational Frequencies: The vibrational corrections and anharmonic frequencies were often computed using methods like second-order Møller-Plesset perturbation theory (MP2) or fourth-order many-body perturbation theory (SDQ-MBPT(4)) with basis sets such as cc-pVTZ.[6] These corrections are then combined with harmonic frequencies calculated at a higher level of theory (e.g., CCSD(T)) to yield more accurate fundamental frequencies.[6]

-

DFT Studies: Various studies on the reactivity and properties of this compound derivatives have utilized DFT. Functionals such as B3LYP, CAM-B3LYP, M08-HX, and ωB97X-D have been applied in conjunction with basis sets like 6-311+G(d,p) to investigate reaction mechanisms, such as cycloadditions and dimerizations.[13][14][15]

The general workflow for a theoretical study of a molecule like this compound involves several key steps, from initial structure definition to final analysis of its properties.

References

- 1. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]

- 2. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Allenes - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Equilibrium structure and fundamental frequencies of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Equilibrium structure and fundamental frequencies of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. cccbdb.nist.gov [cccbdb.nist.gov]

- 8. 13.3. Molecular orbitals for three-carbon systems | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Electronic and Vibrational Properties of this compound Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A computational model for the dimerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Core Principles of Allene Nomenclature

An In-depth Technical Guide to Allene Nomenclature and IUPAC Naming

For Researchers, Scientists, and Drug Development Professionals

Allenes, compounds containing cumulative double bonds, present unique structural features that necessitate a specific and systematic approach to their nomenclature. Their potential for axial chirality, even in the absence of a traditional stereocenter, is of particular interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the IUPAC (International Union of Pure and Applied Chemistry) naming conventions for allenes, including the designation of stereochemistry for chiral allenes.

The IUPAC system for naming allenes follows the fundamental principles of organic nomenclature, with specific rules to address the unique nature of the C=C=C moiety. The primary goal is to provide a unique and unambiguous name for every this compound structure.

Identification and Numbering of the Principal Chain

The first step in naming an this compound is to identify the principal carbon chain. This chain is determined by a set of priority rules, which are summarized in the table below.

Table 1: Rules for Selecting and Numbering the Principal Chain in Allenes

| Rule No. | Rule Description | Example |

| 1 | The principal chain must contain the maximum number of principal functional groups. | In a molecule with a carboxylic acid and an this compound, the chain containing the carboxyl group is the principal chain. |

| 2 | The principal chain must contain the maximum number of multiple bonds (double and triple bonds, including the this compound). | A shorter chain with the this compound group is preferred over a longer chain without it. |

| 3 | The principal chain must be the longest possible carbon chain. | If multiple chains contain the this compound, the longest one is chosen. |

| 4 | Numbering of the principal chain begins from the end that gives the lowest possible locant (number) to the first carbon of the this compound system. | A chain numbered 2,3-diene is preferred over 3,4-diene. |

| 5 | If there is a tie in numbering the this compound, the end that gives the lowest locant to the principal functional group is chosen. | |

| 6 | If a tie still exists, the end that gives the lowest locants to multiple bonds is chosen. | |

| 7 | If a further tie exists, the end that gives the lowest locants to substituents is chosen, and these are cited in alphabetical order. |

Naming the Parent this compound

The parent name of an this compound is derived from the corresponding alkane with the same number of carbon atoms in the principal chain. The "-ane" suffix is replaced with "-adiene". The locants of the two double bonds of the this compound system are indicated before the "-adiene" suffix. For the parent this compound, propadiene, the name "this compound" is also accepted by IUPAC.

-

Example: A three-carbon this compound is named propa-1,2-diene .

-

Example: A five-carbon chain with an this compound starting at the second carbon is named penta-2,3-diene .

Incorporating Substituents and Functional Groups

Substituents and other functional groups are named as prefixes or suffixes according to the standard IUPAC rules of priority. The position of each substituent is indicated by the locant of the carbon atom to which it is attached.

Table 2: Priority of Functional Groups for IUPAC Nomenclature

| Priority | Functional Group | Suffix (if highest priority) | Prefix (if not highest priority) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | carbamoyl- | |

| Nitriles | -nitrile | cyano- | |

| Aldehydes | -al | formyl- or oxo- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Allenes | -ene/-adiene | alkenyl-/allenyl- |

| Alkynes | -yne | alkynyl- | |

| Alkanes | -ane | alkyl- | |

| Ethers | - | alkoxy- | |

| Halides | - | halo- (fluoro-, chloro-, bromo-, iodo-) | |

| Nitro compounds | - | nitro- |

Experimental Protocols: Systematic IUPAC Naming of Allenes

The following protocol outlines the step-by-step procedure for assigning the IUPAC name to a given this compound.

Protocol 1: Systematic Procedure for Naming Allenes

-

Identify the Principal Functional Group: Determine the functional group with the highest priority in the molecule using Table 2. This group will define the suffix of the name.

-

Identify the Principal Chain: Select the longest continuous carbon chain that contains the principal functional group and the this compound moiety. If a choice exists, apply the rules in Table 1.

-

Number the Principal Chain: Number the carbons of the principal chain starting from the end that gives the lowest possible locant to the principal functional group. If the this compound is the highest priority group, number from the end that gives the lowest locant to the first carbon of the C=C=C unit.

-

Name the Parent Compound: Name the parent alkane corresponding to the length of the principal chain and replace the "-ane" ending with the appropriate suffix for the principal functional group. For allenes, the "-adiene" suffix is used, preceded by the locants of the double bonds.

-

Identify and Name Substituents: Identify all substituent groups attached to the principal chain.

-

Number and Alphabetize Substituents: Assign a locant to each substituent based on its position on the principal chain. List the substituents in alphabetical order (ignoring prefixes like di-, tri-, etc.) as prefixes to the parent name.

-

Assemble the Full Name: Combine the substituent names and locants, followed by the parent name.

Stereochemistry of Allenes: Axial Chirality

A key feature of allenes is their potential for axial chirality. An this compound will be chiral if each of the two terminal carbons of the C=C=C unit is attached to two different substituents. This gives rise to non-superimposable mirror images (enantiomers). The stereochemistry of a chiral this compound is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Protocol for Assigning (R)/(S) Configuration to Chiral Allenes

Protocol 2: Assignment of Stereodescriptors to Chiral Allenes

-

View the Molecule: Orient the molecule so that you are looking along the C=C=C axis.

-

Prioritize Substituents:

-

On the front carbon atom, assign priorities (1 and 2) to the two substituents based on the standard CIP rules (higher atomic number gets higher priority).

-

On the back carbon atom, assign priorities (3 and 4) to the two substituents using the same CIP rules. Note that the substituents on the front carbon always have higher priority than those on the back carbon for the purpose of this analysis.

-

-

Determine the Direction of Rotation: Trace a path from the substituent with priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

-

If the path is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

-

Visualizations of this compound Nomenclature Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflows for naming allenes and assigning their stereochemistry.

Caption: IUPAC Naming Workflow for Allenes.

Caption: Assigning (R)/(S) Configuration to Chiral Allenes.

Examples of this compound Nomenclature

Example 1: A Simple Substituted this compound

-

Structure: A five-carbon chain with an this compound at positions 2 and 3, and a methyl group at position 4.

-

Name: 4-methylpenta-2,3-diene

Example 2: An this compound with a Higher Priority Functional Group

-

Structure: A six-carbon chain with a carboxylic acid at one end and an this compound at positions 4 and 5.

-

Name: Hexa-4,5-dienoic acid

Example 3: A Chiral this compound

-

Structure: Penta-2,3-diene with a chlorine atom on C-2 and a bromine atom on C-4.

-

Name: (R)-2-bromo-4-chloropenta-2,3-diene (assuming a specific enantiomer)

This guide provides the foundational knowledge for accurately and systematically naming allenes according to IUPAC conventions. A thorough understanding of these rules is essential for clear communication in research and development.

The Rich and Diverse Reactivity of Allenes: A Technical Guide for Graduate Students and Researchers

Abstract

Allenes, once considered mere chemical curiosities, have emerged as remarkably versatile building blocks in modern organic synthesis. Their unique electronic and structural features, characterized by two cumulative double bonds, impart a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of allene reactivity for graduate-level chemists, researchers, and professionals in drug development. It delves into the fundamental principles governing their reactions, including cycloadditions, transition metal-catalyzed transformations, radical processes, and ionic additions. This document aims to serve as an in-depth resource, complete with quantitative data, detailed experimental protocols for key reactions, and illustrative diagrams of reaction mechanisms and workflows.

Introduction: The Unique Nature of Allenes

Allenes are hydrocarbons containing one carbon atom that has double bonds with each of its two adjacent carbon atoms (C=C=C). This arrangement results in a unique linear geometry of the three central carbons, with the substituents on the terminal carbons lying in perpendicular planes. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized. This orthogonal arrangement of the two π-systems is the origin of their distinct reactivity and axial chirality.

A key feature of allenes is their axial chirality, which arises when each of the two terminal carbons has two different substituents.[1] This type of chirality, predicted by van 't Hoff in 1875, is a fundamental concept in the stereoselective synthesis of complex molecules.[2] Chiral allenes have found significant applications in the synthesis of natural products and pharmaceuticals.[3]

// Representing pi orbitals node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=1]; p1_top [pos="0.75,0.5!", label=""]; p1_bottom [pos="0.75,-0.5!", label=""]; p1_top -- p1_bottom [style=invis];

node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1, height=0.5]; p2_front [pos="2.25,0!", label=""]; p2_back [pos="2.25,0!", label=""]; p2_front -- p2_back [style=invis]; } Figure 1. Axial Chirality in a Disubstituted this compound. Figure 2. Orthogonal π-orbitals of this compound.

Cycloaddition Reactions

Allenes are excellent partners in a variety of cycloaddition reactions, owing to their strained nature and the presence of two reactive π-bonds.[4] These reactions provide rapid access to complex cyclic and polycyclic frameworks.

[4+2] Cycloadditions (Diels-Alder Type)

Allenes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[5] The regioselectivity of these reactions is influenced by the electronic nature of the substituents on both the this compound and the diene. Transition metal catalysis, particularly with rhodium and gold, has significantly expanded the scope and efficiency of these cycloadditions.[5][6]

Table 1: Selected Examples of [4+2] Cycloadditions of Allenes

| Diene | This compound | Catalyst | Solvent | Temp (°C) | Yield (%) | dr/er | Reference |

| Cyclopentadiene | Methyl allenoate | None | Benzene (B151609) | 80 | 75 | - | [5] |

| Danishefsky's diene | Phenylsulfonylthis compound | ZnCl₂ | CH₂Cl₂ | 25 | 88 | >95:5 | Primary Literature |

| 1,3-Butadiene | Ethyl 2,3-butadienoate | [Rh(COD)Cl]₂ | Toluene (B28343) | 110 | 92 | - | [7] |

| Anthracene | Acryloylthis compound | AuCl(PPh₃)/AgOTf | DCE | 60 | 85 | 94:6 er | [6] |

Experimental Protocol: Rhodium-Catalyzed [4+2] Cycloaddition of an this compound-diene [8]

-

Materials: this compound-diene substrate (1.0 equiv), [Rh(COD)Cl]₂ (2.5 mol%), ligand (e.g., BINAP, 5.5 mol%), and anhydrous toluene.

-

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the this compound-diene substrate.

-

In a separate vial, prepare the catalyst solution by dissolving [Rh(COD)Cl]₂ and the chiral ligand in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube containing the substrate.

-

Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

-

[2+2] Cycloadditions

Allenes readily undergo [2+2] cycloadditions with alkenes, alkynes, and other allenes to form four-membered rings.[9] These reactions can be promoted thermally, photochemically, or by transition metal catalysts. Nickel-catalyzed [2+2] cycloadditions of ene-allenes have proven to be a powerful method for the synthesis of fused cyclobutane (B1203170) frameworks.[10]

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in activating allenes towards a wide array of transformations, enabling reactions that are otherwise difficult to achieve.[11] Catalysts based on palladium, rhodium, gold, and copper are commonly employed.

Cycloisomerizations

Transition metal-catalyzed cycloisomerizations of allenes tethered to other unsaturated functionalities (e.g., allenenes and allenynes) are powerful methods for the construction of carbo- and heterocyclic rings.[2] These reactions often proceed with high levels of stereocontrol.

Table 2: Transition Metal-Catalyzed Cycloisomerizations of Allenes

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Product | Reference |

| 1,6-Allenene | [Rh(COD)Cl]₂/dppe | Toluene | 80 | 85 | 1-Methyl-2-methylenecyclohex-3-ene | [2] |

| N-Tosyl-1,6-allenyne | AuCl(PPh₃)/AgSbF₆ | CH₂Cl₂ | 25 | 92 | Tetrahydrocarbazole derivative | [12] |

| α-Hydroxythis compound | AuCl₃ | Dioxane | 60 | 91 | 2,5-Dihydrofuran | [13] |

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation of an this compound [2][12]

-

Materials: Allenyl indole (B1671886) substrate (1.0 equiv), Au[P(t-Bu)₂(o-biphenyl)]Cl (5 mol%), AgOTf (5 mol%), and anhydrous toluene.

-

Procedure:

-

To a flame-dried reaction tube under an argon atmosphere, add the allenyl indole substrate.

-

Add anhydrous toluene to dissolve the substrate.

-

In a separate vial, dissolve the gold catalyst and silver salt in toluene.

-

Add the catalyst solution to the reaction tube.

-

Stir the reaction at room temperature or slightly elevated temperature, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography to yield the cyclized product.

-

Radical Reactions

The reactivity of allenes towards radicals has been extensively studied, revealing unique patterns compared to simple alkenes and alkynes.[1] Radical additions to allenes can occur at either the terminal or central carbon, with the regioselectivity being influenced by the nature of the radical and the substitution pattern of the this compound.[14]

Table 3: Radical Reactions of Allenes

| This compound | Radical Source | Initiator | Solvent | Temp (°C) | Yield (%) | Product(s) | Reference |

| 1,2-Butadiene | HBr | Peroxide | - | - | 78 | 1-Bromo-2-butene | [1] |

| Phenylthis compound | CCl₄ | AIBN | Benzene | 80 | 85 | 1,1,1,3-Tetrachloro-2-phenylpropane | [14] |

| 2,3-Allenoic acid | PhSO₂Cl | AIBN | Benzene | 80 | 72 | Butenolide | [15] |

Experimental Protocol: Radical Cyclization of an Allenyl Halide [14]

-

Materials: Allenyl iodide substrate (1.0 equiv), AIBN (0.1 equiv), n-Bu₃SnH (1.2 equiv), and degassed benzene.

-

Procedure:

-

To a refluxing solution of the allenyl iodide in degassed benzene, add a solution of AIBN and n-Bu₃SnH in benzene dropwise over several hours using a syringe pump.

-

Continue to reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in acetonitrile (B52724) and wash with hexane (B92381) to remove tin byproducts.

-

Concentrate the acetonitrile layer and purify the crude product by flash column chromatography.

-

Ionic Reactions

Allenes also participate in a variety of ionic reactions, including electrophilic and nucleophilic additions.

Electrophilic Additions

Electrophilic addition to allenes typically proceeds via the formation of a vinyl or allyl cation. The regioselectivity is governed by the stability of the resulting carbocation intermediate. For example, the addition of HBr to this compound yields 2-bromopropene, proceeding through the more stable allyl cation.

Experimental Protocol: Electrophilic Bromination of an this compound [4]

-

Materials: this compound (1.0 equiv), bromine (1.0 equiv), and dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Dissolve the this compound in CH₂Cl₂ in a round-bottom flask equipped with a dropping funnel and stir at 0 °C.

-

Add a solution of bromine in CH₂Cl₂ dropwise to the this compound solution.

-

Allow the reaction to warm to room temperature and stir until the bromine color disappears.

-

Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine.

-

Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the dibromoalkene product.

-

Nucleophilic Additions

Nucleophilic attack on allenes is generally more challenging unless the this compound is activated by an electron-withdrawing group. Allenoates, for instance, are excellent Michael acceptors, undergoing 1,4-conjugate addition with a variety of soft nucleophiles.[16]

Experimental Protocol: Nucleophilic 1,4-Addition to an Allenoate [17]

-

Materials: Ethyl 2,3-butadienoate (1.0 equiv), a soft nucleophile (e.g., diethyl malonate, 1.1 equiv), a base (e.g., NaOEt, 1.1 equiv), and ethanol.

-

Procedure:

-

To a solution of the nucleophile in ethanol, add the base at room temperature.

-

Add the allenoate dropwise to the solution of the nucleophile.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to afford the conjugate addition product.

-

Conclusion

The reactivity of allenes is a rich and expanding field of study in organic chemistry. Their unique structural and electronic properties enable a diverse range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules with applications in materials science and drug discovery. This guide has provided a foundational overview of the core reactivity of allenes, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for graduate students and researchers as they explore the exciting and ever-evolving chemistry of allenes.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Enantioselective Synthesis of Axially Chiral Allenes [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of this compound-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodium-Catalyzed Dynamic Kinetic [4+2] Cycloaddition of this compound-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]